7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
7-imino-N,8-bis(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-19-7-5-15-12-10-3-4-11(14)18(6-8-20-2)13(10)17-9-16-12/h3-4,9,14H,5-8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERIVUQJSVIYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=CC(=N)N(C2=NC=N1)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrimidine, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Conducted in solvents like ethanol or methanol under mild conditions.
Substitution: Often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrido[2,3-d]pyrimidines .
Scientific Research Applications
7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved include the disruption of the CDK-cyclin complex, which is crucial for cell cycle progression .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in ring systems, substituents, and functional groups, leading to distinct physicochemical and biological properties. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility : The 2-methoxyethyl groups in the target compound likely enhance aqueous solubility compared to chlorophenyl (logP ~3.5) or methylsulfanyl (logP ~2.8) substituents in analogs .
- Stability: The imino group may confer pH-dependent tautomerism, contrasting with the stable carboxamide or thioether linkages in other derivatives .
Biological Activity
7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. In this article, we will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 263.32 g/mol. The compound features a unique structure that facilitates interaction with various biological targets.
The primary mechanism of action for this compound involves its inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound disrupts the CDK-cyclin complex essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-468. MTT assays revealed notable cytotoxic effects with IC50 values indicating strong potency against these cells .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor:
- It has shown potential in inhibiting CDKs involved in cell cycle regulation. This property is particularly relevant in the context of cancer treatment where dysregulation of the cell cycle is a hallmark of tumorigenesis .
Case Studies
- Antiproliferative Activity Assessment :
- Mechanistic Insights :
Data Summary Table
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, intermediates like pyrido[2,3-d]pyrimidine cores can be functionalized with 2-methoxyethyl groups via alkylation under inert atmospheres (e.g., nitrogen). Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for achieving high yields (63–64%) . Purification via column chromatography (e.g., EtOAc/hexane gradients) and characterization by TLC/HPLC ensure product integrity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and hydrogen bonding (e.g., NH peaks at δ 9.74–11.89 ppm in DMSO-d6) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ mode with <5 ppm error) . IR spectroscopy identifies functional groups (e.g., NH stretches at ~3250 cm⁻¹ and C=O/C=N vibrations at ~1588 cm⁻¹) . Purity >99% can be confirmed via HPLC with UV detection .
Q. How should researchers design initial biological activity screenings for this compound?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally similar to those inhibited by related pyrimidines (e.g., kinase or cholinesterase inhibition) . Use dose-response curves (1 nM–100 µM) in triplicate, with positive controls (e.g., staurosporine for kinases) . Cell viability assays (MTT or resazurin) in cancer/primary cell lines can assess cytotoxicity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR peak splitting) be resolved during structural elucidation?
- Methodological Answer : Ambiguities in splitting patterns (e.g., overlapping protons) require 2D NMR techniques (COSY, HSQC, HMBC) to assign coupling pathways . For example, HMBC correlations can distinguish between imino and amine protons. Variable-temperature NMR (e.g., 25–60°C in DMSO-d6) may resolve dynamic effects causing peak broadening . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive bond-length/angle data .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer : Systematically modify substituents at N-7/N-8 positions (e.g., replace 2-methoxyethyl with morpholine or piperazine) to assess steric/electronic effects . Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinase ATP pockets. Correlate logP (HPLC-derived) and solubility (shake-flask method) with cellular uptake . Biological data should be statistically analyzed (e.g., ANOVA with Tukey’s post-hoc test) to identify significant trends .
Q. How can crystallographic data improve understanding of this compound’s reactivity?
Q. What experimental designs address contradictions in biological activity data across studies?
- Methodological Answer : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C, 5% CO₂) to minimize variability . Use isogenic cell lines to isolate genetic factors influencing activity. For in vivo discrepancies, employ randomized block designs with split plots (e.g., dose/time as subplots) and ≥4 replicates . Meta-analysis of published IC₅₀ values (e.g., using RevMan) can identify outliers or assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
